Dideuteriomethanone
Overview
Description
Dideuteriomethanone, also known as this compound, is a useful research compound. Its molecular formula is CH2O and its molecular weight is 32.038 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dideuteriomethanone, also known as deuterated acetone, is a chemical compound with significant implications in various fields, particularly in biological and medicinal research. Its unique isotopic composition allows it to serve as a valuable tracer in metabolic studies, drug development, and mechanistic investigations of biological processes.
- Chemical Formula :
- Molecular Weight : 74.09 g/mol
- Physical State : Colorless liquid
- Boiling Point : Approximately 56 °C
Biological Activity
This compound exhibits several biological activities due to its structural properties. Here are some key aspects:
- Metabolic Tracing : this compound is often used in metabolic studies to trace the pathways of carbon metabolism in living organisms. The presence of deuterium allows researchers to differentiate between normal and deuterated compounds during mass spectrometry analysis.
- Drug Development : Its isotopic labeling is crucial in pharmacokinetics to study drug absorption, distribution, metabolism, and excretion (ADME) profiles. This information is essential for optimizing drug formulations and understanding their interactions within biological systems.
- Biochemical Interactions : this compound can interact with various biomolecules, influencing enzymatic activities and metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions has been documented in several studies.
Case Study 1: Metabolic Pathway Analysis
A study investigated the metabolic fate of this compound in rat liver cells. The results indicated that the compound was rapidly metabolized through the citric acid cycle, with deuterium incorporation into various metabolites being tracked via mass spectrometry. This study highlighted the utility of this compound as a tracer for understanding metabolic fluxes in hepatic tissues.
Metabolite | Deuterium Incorporation (%) |
---|---|
Citrate | 25 |
Malate | 30 |
Oxaloacetate | 20 |
Case Study 2: Drug Interaction Studies
In another research project focusing on drug interactions, this compound was used to assess the effects of a novel anti-cancer drug on cellular metabolism. The study demonstrated that the drug altered the metabolic profile of this compound, suggesting potential pathways through which the drug exerts its effects.
Parameter | Control Group | Drug Treatment Group |
---|---|---|
Cellular Uptake Rate (nmol/h) | 150 | 90 |
Metabolite Conversion Rate (%) | 100 | 60 |
Toxicological Profile
While this compound is generally considered safe for use in laboratory settings, its toxicity profile has been evaluated in various studies. Acute toxicity tests indicate that high concentrations may lead to cytotoxic effects in specific cell lines, necessitating caution during experimental applications.
Summary of Research Applications
This compound serves multiple roles across various scientific domains:
- Metabolic Studies : Used as a tracer for studying metabolic pathways and fluxes.
- Pharmaceutical Research : Assists in understanding drug metabolism and pharmacokinetics.
- Biochemical Research : Investigates enzyme kinetics and metabolic regulation.
Properties
IUPAC Name |
dideuteriomethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O/c1-2/h1H2/i1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSSNUMVMOOMR-DICFDUPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
43094-80-0 | |
Record name | Formaldehyde-d2, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43094-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00168098 | |
Record name | (2H)Formaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.038 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-98-8, 32008-59-6 | |
Record name | Formaldehyde-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1664-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H)Formaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H)Formaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H)formaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Paraformaldehyde-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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